molecular formula C14H11ClFNO3 B6604621 4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide CAS No. 923789-55-3

4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide

Cat. No.: B6604621
CAS No.: 923789-55-3
M. Wt: 295.69 g/mol
InChI Key: GOONLMLGEVAKEQ-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide is an aromatic amide compound that features a benzamide core substituted with chloro, fluoro, hydroxy, and methoxy groups

Properties

IUPAC Name

4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3/c1-20-13-5-3-9(7-12(13)18)17-14(19)10-4-2-8(15)6-11(10)16/h2-7,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOONLMLGEVAKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236441
Record name 4-Chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923789-55-3
Record name 4-Chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923789-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide can be achieved through a multi-step process involving the following key reactions:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by employing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-fluoro-N-(3-hydroxyphenyl)benzamide
  • 4-chloro-2-fluoro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-2-fluoro-N-(3,4-dimethoxyphenyl)benzamide

Uniqueness

4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of chloro and fluoro substituents on the benzamide core also enhances its potential for diverse chemical modifications and applications .

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